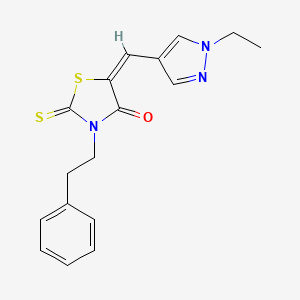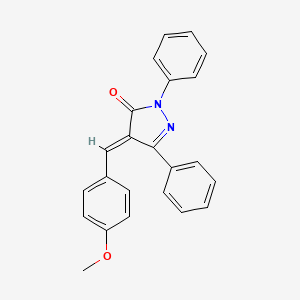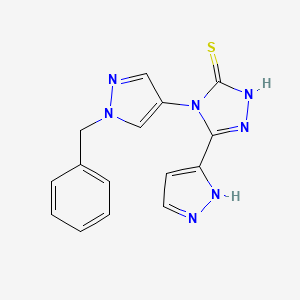
Thiazolidin-4-one, 5-(1-ethyl-1H-pyrazol-4-ylmethylene)-3-phenethyl-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazolone ring, and various substituents that contribute to its chemical properties and biological activities.
准备方法
The synthesis of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves multiple steps, including the formation of the pyrazole and thiazolone rings. One common method for synthesizing pyrazoles involves the reaction of electron-deficient N-arylhydrazones with nitroolefins, which allows for the regioselective synthesis of substituted pyrazoles . The specific reaction conditions and reagents used in the synthesis of this compound can vary, but typically involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
化学反应分析
5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can occur under acidic or basic conditions, depending on the nature of the substituents involved.
科学研究应用
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antileishmanial and antimalarial agent, with studies demonstrating its effectiveness against Leishmania and Plasmodium strains . Additionally, its unique structure makes it a valuable tool for studying molecular interactions and mechanisms of action in various biological systems.
作用机制
The mechanism of action of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. For example, in antileishmanial activity, it may interact with enzymes or proteins involved in the survival and replication of Leishmania parasites. Similarly, its antimalarial activity may involve the inhibition of key enzymes or pathways essential for the survival of Plasmodium parasites . The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
When compared to other similar compounds, 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE stands out due to its unique combination of a pyrazole ring and a thiazolone ring. Similar compounds may include other pyrazole derivatives or thiazolone derivatives, each with their own unique properties and applications. For example, other pyrazole derivatives may also exhibit antileishmanial or antimalarial activities, but with different levels of potency and specificity .
属性
分子式 |
C17H17N3OS2 |
|---|---|
分子量 |
343.5 g/mol |
IUPAC 名称 |
(5E)-5-[(1-ethylpyrazol-4-yl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17N3OS2/c1-2-19-12-14(11-18-19)10-15-16(21)20(17(22)23-15)9-8-13-6-4-3-5-7-13/h3-7,10-12H,2,8-9H2,1H3/b15-10+ |
InChI 键 |
FCVCCRFNEQWLJB-XNTDXEJSSA-N |
手性 SMILES |
CCN1C=C(C=N1)/C=C/2\C(=O)N(C(=S)S2)CCC3=CC=CC=C3 |
规范 SMILES |
CCN1C=C(C=N1)C=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14928847.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-[(4-methylbenzyl)oxy]furan-2-carboxamide](/img/structure/B14928853.png)
![N-tert-butyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B14928854.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14928862.png)
![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}propanehydrazide](/img/structure/B14928880.png)
![N-(3-methoxypropyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B14928886.png)
![ethyl (3E)-3-{2-[4-cyano-3-(methylsulfanyl)-1,2-thiazol-5-yl]hydrazinylidene}-4,4-difluorobutanoate](/img/structure/B14928895.png)

![Ethyl 4-carbamoyl-3-methyl-5-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}thiophene-2-carboxylate](/img/structure/B14928902.png)
![(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B14928909.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14928915.png)


![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928937.png)
